(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. Its unique structural properties make it a valuable building block for the synthesis of complex molecules. The compound is characterized by its ability to form enantiomerically pure substances, which are crucial in various chemical reactions and biological studies. It is also known by several synonyms, including N-Pyrrolidinyl-d-norephedrine hydrochloride and (1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol hydrochloride .
The compound is classified under the category of chiral alcohols and is often utilized in the synthesis of pharmaceuticals due to its stereochemical properties. It is sourced from various chemical suppliers and is available in high purity forms, typically exceeding 97% . The compound has a molecular formula of and a molecular weight of approximately 241.76 g/mol .
The synthesis of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride generally involves several key steps:
In industrial settings, the synthesis can be performed using batch reactors or continuous flow systems, depending on the scale of production. Optimized reaction conditions are crucial for maximizing yield and purity .
The molecular structure of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride features a chiral center at the second carbon atom. The compound's structure can be represented as follows:
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to create derivatives with specific properties or biological activities.
The mechanism of action for (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. Its chiral nature allows selective binding to these targets, influencing their activity and leading to specific biological effects.
The chemical properties include its solubility in various solvents and its stability under different pH conditions. Its melting point range indicates its thermal stability .
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride serves multiple roles in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents.
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol is synthesized from chiral pool precursors like (1S,2R)-norephedrine. This strategy exploits existing stereocenters to avoid racemization. The process involves N-alkylation of norephedrine’s amine group with 1,4-dibromobutane under basic conditions (Na₂CO₃), forming the pyrrolidinyl ring while preserving the original C₁-C₂ stereochemistry [8]. The reaction proceeds via nucleophilic substitution, where norephedrine’s secondary amine attacks the dibromobutane terminal carbon, followed by intramolecular cyclization. This method yields the target compound with >98% diastereomeric excess, confirmed by optical rotation ([α]²⁰/D = −15° in chloroform) [2] [5].
Table 1: Chiral Pool Synthesis Parameters
Precursor | Reagent | Conditions | Stereochemical Outcome |
---|---|---|---|
(1S,2R)-Norephedrine | 1,4-Dibromobutane | Na₂CO₃, reflux, 12h | Retention of (1S,2R) configuration |
Asymmetric alkylation of (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone—obtained from oxidation of the alcohol precursor—enables side-chain elongation. The ketone intermediate undergoes Grignard additions (e.g., CH₃MgBr, C₂H₅MgBr) with high diastereoselectivity (>95% de). The magnesium ion chelates the pyrrolidinyl nitrogen and carbonyl oxygen, rigidifying the transition state and favoring attack anti to the phenyl group. This delivers α-alkylated products with (1R,2S) configuration at the new stereocenter [8]. The reaction requires liberation of the freebase from its hydrochloride salt before Grignard addition to prevent proton quenching.
Grignard arylation of (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone exhibits stereodivergence based on the organomagnesium reagent’s bulk. Phenylmagnesium bromide attacks the ketone carbonyl from the less hindered face, governed by the existing C₂ stereocenter and chelation control. Experimental data confirm near-quantitative asymmetric induction at C₁, producing tertiary alcohols with (1R,2S,1’R) configuration. This methodology constructs quaternary stereocenters critical for bioactive analogs [8].
Table 2: Grignard Reaction Diastereoselectivity
Grignard Reagent | Product Configuration | Diastereomeric Excess | Driving Mechanism |
---|---|---|---|
CH₃MgBr | (1R,2S) | >95% | Chelation control |
C₆H₅MgBr | (1R,2S,1’R) | >98% | Steric shielding |
Racemic mixtures of 1-phenyl-2-(1-pyrrolidinyl)-1-propanol are resolved using chiral acids (e.g., tartaric acid or dibenzoyl-D-tartaric acid). The freebase is treated with an enantiopure acid in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (1S,2R)-salt, which is basified to release the enantiopure freebase (≥98% ee). This method capitalizes on the protonated amine’s hydrogen-bonding affinity for chiral anions [5].
Physicochemical Characterization
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3